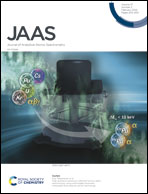Spectrochemical analysis of trace contaminants in helium (helium–fluorine) pulsed discharge plasmas
Journal of Analytical Atomic Spectrometry Pub Date: DOI: 10.1039/JA9961100649
Abstract
Time-resolved spontaneous emission and absorption spectra in the 115–860 nm spectral range were studied for high pressure He and He–F2 pulsed discharge plasmas, the aim being the spectroscopic identification and on-line monitoring of transient and stable gaseous contaminants accumulated in an actual F2 laser gas mixture. Various radicals (CN, CH, C2, OH, SiF and CF2), excited atoms (O, C, Si, N and H), molecules (CO, O2 and N2) and molecular ions (N2+ and CO+) were identified as contaminants. The accumulation and self-transformation kinetics due to plasmo-chemical reactions between these species were investigated. It is suggested that carbon, oxygen and carbon monoxide species are desorbed as primary impurities from the metal electrodes during the sputtering of the electrodes from cathode (anode) hot spots. Secondary impurities such as transient radicals and more complex compounds are formed by plasmo-chemical reactions between primary and other trace impurities (H2, N2 and O2) and fluorine. These reactions might be strongly catalytically activated on the surface of pure nickel particles, sputtered from the electrodes. The sensitivity of the spontaneous emission methods was estimated to be better than 1 ppm for the detection of stable CO and N2 impurities in the He discharge plasma. Under static conditions, N2 and O2 impurities accumulate at a rate of about 0.1 mbar d–1 in He and He–F2 gas mixtures due to continuous outgassing of the laser chamber materials. Under F2 laser running conditions, a marked increase in the rate of accumulation of O2 contaminants (≈ 0.1 mbar per 5 × 105 shots) was observed. Oxygen is the main contaminant responsible for F2 laser output energy degradation because of the intracavity absorption at 157.6 nm in the oxygen dissociation absorption band. The strong absorption in the far VUV range (130–115 nm) observed in an aged He–F2 gas mixture was attributed to stable fluorine-containing compounds (tentatively identified as COF2 or HF molecules). In addition to the well known molecular fluorine emission band at 157 nm caused by the transition from the ionically bonded D′3Π2g state, two spontaneous emission bands (structural at 255 nm and continuous at 280 nm) were observed in the discharge of an He–F2 gas mixture. These new bands were attributed to transitions between covalently bonded excited electronic states of the fluorine molecule.
Recommended Literature
- [1] Micro and nano-sized polysiloxanes containing organoiron moieties†‡
- [2] Back cover
- [3] Tuning the structures and photophysical properties of 9,10-distyrylanthrance (DSA) via fluorine substitution†
- [4] A real-time LAMP-based dual-sample microfluidic chip for rapid and simultaneous detection of multiple waterborne pathogenic bacteria from coastal waters†
- [5] Pd/C-catalyzed direct formylation of aromatic iodides to aryl aldehydes using carbon dioxide as a C1 resource†
- [6] The determination of ammonia in boiler feed-water with an ammonium-selective glass electrode
- [7] Single-cell protein production by Pleurotus ostreatus in submerged fermentation†
- [8] Engineered nanoparticles: thrombotic events in cancer
- [9] Scaffold-free tissue engineering using cell sheet technology
- [10] From 4-arm star proteins to diverse stimuli-responsive molecular networks enabled by orthogonal genetically encoded click chemistries†

Journal Name:Journal of Analytical Atomic Spectrometry
Research Products
-
CAS no.: 13446-44-1
-
Nitrogen oxide (15NO)(8CI,9CI)
CAS no.: 15917-77-8









